

Physicochemical Properties of N-Ethyl 3-nitrobenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-Ethyl 3-nitrobenzenesulfonamide</i>
Cat. No.:	B1336791

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Introduction

N-Ethyl 3-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide group, a nitro group, and an ethyl substituent attached to a benzene ring. Its chemical structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its physicochemical properties essential for researchers and developers. This guide provides a comprehensive overview of the known physicochemical characteristics of **N-Ethyl 3-nitrobenzenesulfonamide** (CAS No. 28860-09-5), details relevant experimental protocols for their determination, and outlines a general workflow for its synthesis and characterization.

Core Physicochemical Data

The physicochemical properties of **N-Ethyl 3-nitrobenzenesulfonamide** are crucial for predicting its behavior in various systems, including its solubility, absorption, and potential biological activity. The available quantitative data is summarized in the tables below. It is important to note that there are discrepancies in the reported melting points, which may be due to different experimental conditions or sample purities.

General and Physical Properties

Property	Value	Source
CAS Number	28860-09-5	Santa Cruz Biotechnology
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄ S	Santa Cruz Biotechnology
Molecular Weight	230.2 g/mol	Santa Cruz Biotechnology
Appearance	White powder / Yellow solid	[1]
Melting Point	86-87 °C	[2] [3]
	[4]	
Boiling Point	378.4 °C at 760 mmHg	
Density	1.367 g/cm ³	
Refractive Index	1.56	
Flash Point	182.6 °C	

Predicted Physicochemical Properties

Due to the limited availability of experimental data for some properties, computational predictions are often utilized. The following table presents predicted values for key physicochemical parameters.

Property	Predicted Value	Source
logP (Octanol/Water Partition Coefficient)	1.5 - 2.0	ChemDraw Prediction
pKa (Acidic)	9.5 - 10.5	ChemDraw Prediction
Aqueous Solubility	Low	General sulfonamide properties

Experimental Protocols

Detailed and validated experimental protocols are fundamental to obtaining reliable physicochemical data. Below are methodologies for key experiments cited in the determination of the properties of **N-Ethyl 3-nitrobenzenesulfonamide** and similar organic compounds.

Synthesis of N-Ethyl 3-nitrobenzenesulfonamide

A common method for the synthesis of N-ethyl-3-nitrobenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine.

Materials:

- 3-nitrobenzenesulfonyl chloride
- Ethylamine (e.g., 70% in water)
- Deionized water
- Ice bath
- Magnetic stirrer and stir bar
- Reaction flask
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Cool a solution of aqueous ethylamine in a reaction flask using an ice bath to maintain a temperature of 0-5 °C.
- With vigorous stirring, add 3-nitrobenzenesulfonyl chloride portion-wise to the cooled ethylamine solution, ensuring the temperature remains between 0-5 °C.
- Continue stirring the reaction mixture for approximately 15-30 minutes after the addition is complete to ensure the reaction goes to completion.
- Add cold deionized water to the reaction mixture to precipitate the product.
- Stir the resulting slurry for an additional 30 minutes in the ice bath.

- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts.
- Dry the purified **N-Ethyl 3-nitrobenzenesulfonamide** product, for example, in a vacuum oven.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of **N-Ethyl 3-nitrobenzenesulfonamide** (finely powdered and dry)

Procedure:

- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the concentration of a saturated solution of the compound in water.

Materials:

- **N-Ethyl 3-nitrobenzenesulfonamide**
- Deionized water (or buffer of specific pH)
- Glass vials with screw caps
- Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

- Add an excess amount of the solid compound to a vial containing a known volume of water.
- Seal the vial and place it on a shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Centrifuge the sample to separate the undissolved solid from the saturated solution.
- Carefully withdraw a known volume of the supernatant (the saturated solution).
- Dilute the aliquot with a suitable solvent and determine the concentration of **N-Ethyl 3-nitrobenzenesulfonamide** using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculate the solubility in units such as mg/L or mol/L.

Determination of pKa (Potentiometric Titration)

The pKa value indicates the acidity of the sulfonamide N-H proton.

Materials:

- **N-Ethyl 3-nitrobenzenesulfonamide**
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Co-solvent if the compound has low water solubility (e.g., methanol or DMSO)
- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar

Procedure:

- Dissolve a precisely weighed amount of the compound in a known volume of water or a water/co-solvent mixture.
- Place the solution in a beaker with a stir bar and immerse the pH electrode.
- Titrate the solution by adding small, known volumes of the standardized base from the burette.
- Record the pH of the solution after each addition of the titrant.
- Continue the titration well past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 column
- Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)
- A series of standard compounds with known logP values
- Sample of **N-Ethyl 3-nitrobenzenesulfonamide** dissolved in the mobile phase

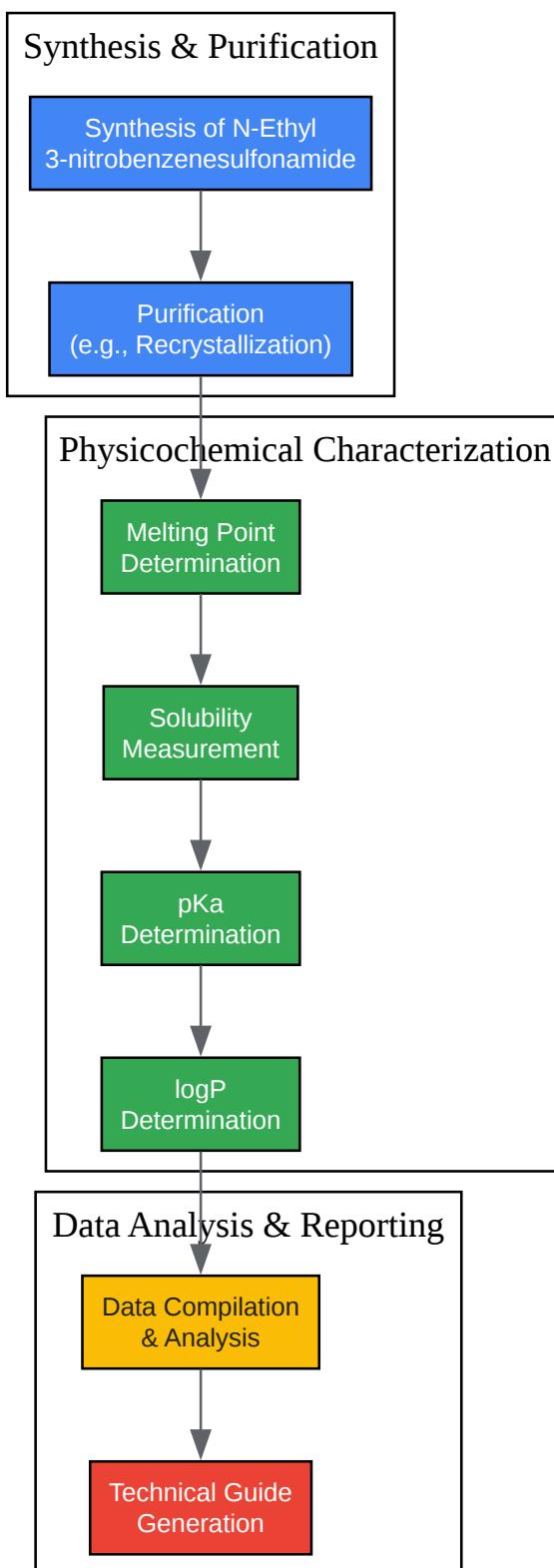
Procedure:

- Inject the standard compounds onto the HPLC column and measure their retention times (t_R).
- Calculate the capacity factor (k') for each standard using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the dead time of the column.
- Create a calibration curve by plotting the known logP values of the standards against their corresponding $\log(k')$ values.
- Inject the sample of **N-Ethyl 3-nitrobenzenesulfonamide** and determine its retention time and calculate its $\log(k')$.
- Use the calibration curve to determine the logP of **N-Ethyl 3-nitrobenzenesulfonamide** from its $\log(k')$ value.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow of experiments to characterize the physicochemical properties of a synthesized compound like **N-Ethyl 3-nitrobenzenesulfonamide**.

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Caption: Workflow for Synthesis and Physicochemical Profiling.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for **N-Ethyl 3-nitrobenzenesulfonamide**. While some experimental values have been reported, further studies are required to resolve discrepancies in the melting point and to experimentally determine key parameters such as solubility, pKa, and logP. The detailed experimental protocols provided herein offer a foundation for researchers to conduct these necessary characterizations. A comprehensive understanding of these properties is paramount for the effective development and application of this compound in scientific research and drug discovery.

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